molecular formula C21H27Cl2N5O2 B13999510 Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate

Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate

Cat. No.: B13999510
M. Wt: 452.4 g/mol
InChI Key: YDZQOKJHFNQCLR-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate typically involves multi-step organic reactions. One common approach is the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the pyrimidine and piperidine moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of metal-catalyzed reactions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.

    Substitution: Common substitution reactions involve the replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .

Scientific Research Applications

Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C21H27Cl2N5O2

Molecular Weight

452.4 g/mol

IUPAC Name

tert-butyl N-[1-[4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-yl]-4-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)18-25-12-14(17(24)26-18)13-6-5-7-15(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H,27,29)(H2,24,25,26)

InChI Key

YDZQOKJHFNQCLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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